

Introduction: A Versatile Tool for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>trans-1-Octen-1-ylboronic acid pinacol ester</i>
CAS No.:	83947-55-1
Cat. No.:	B1587991

[Get Quote](#)

trans-1-Octen-1-ylboronic acid pinacol ester, identified by CAS number 83947-55-1, is a vinylboronic ester that has become an invaluable reagent in synthetic chemistry.[1][2][3] Its utility stems primarily from its role as a stable, easily handled nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The pinacol ester group confers enhanced stability against protodeboronation compared to the corresponding boronic acid, allowing for easier purification and a longer shelf life, which are critical advantages in complex, multi-step syntheses.[5] This guide details the essential technical knowledge required to effectively synthesize and utilize this versatile compound.

Core Physicochemical Properties and Specifications

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application. The key identifiers and characteristics of **trans-1-octen-1-ylboronic acid pinacol ester** are summarized below.

Property	Value	Source(s)
CAS Number	83947-55-1	[1][2][3]
Molecular Formula	C ₁₄ H ₂₇ BO ₂	[1][2][3]
Molecular Weight	238.18 g/mol	[1][2]
IUPAC Name	4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane	[1]
Synonyms	(E)-1-Octenylboronic acid pinacol ester, trans-1-Octenylboronic acid pinacol ester	[2]
Appearance	Liquid, Pale yellow oil	[2][6]
Purity	Typically ≥95%	[2]
Density	0.881 g/mL at 25 °C	[2]
Boiling Point	86-90 °C at 0.4-0.5 mmHg	[2]
Refractive Index (n _{20/D})	1.446	[1][2]
SMILES	<chem>CCCCCCC=CB1OC(C)(C)C(C)(C)O1</chem>	[1]
InChI Key	KQTOSGTXAFJZSJ-VAWYXSNFSA-N	[1][2]

Synthesis: Catalytic Hydroboration of 1-Octyne

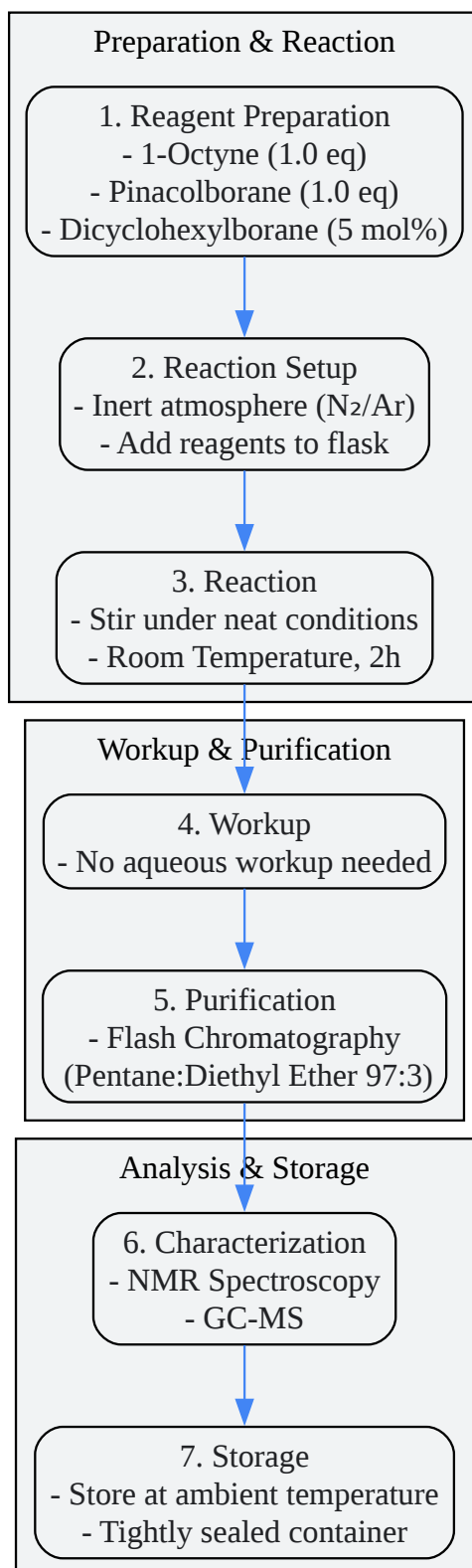
The most efficient and stereoselective method for preparing trans-1-octenylboronic acid pinacol ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8] The choice of catalyst is critical for achieving the desired trans (E) stereochemistry and high regioselectivity. While various catalysts exist, dicyclohexylborane has proven to be highly effective for mediating this transformation under mild, solvent-free conditions.[7][8]

Causality of Reagent Choice:

- 1-Octyne: The terminal alkyne starting material.
- Pinacolborane (HBpin): The boron source. It is preferred over other boranes like catecholborane in this context because it directly yields the desired stable pinacol ester without requiring a subsequent transesterification step, simplifying the workflow.[7]
- Dicyclohexylborane (Cy₂BH): A sterically hindered borane that acts as a catalyst. It facilitates the hydroboration of the alkyne with pinacolborane, promoting the transfer of the alkenyl group from boron to boron and ensuring high selectivity for the trans-vinylboronate product. [7][8] The reaction proceeds efficiently under neat (solvent-free) conditions, which is environmentally benign and often leads to higher yields.[8]

Experimental Workflow: Synthesis Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization to ensure product integrity.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **trans-1-octen-1-ylboronic acid pinacol ester**.

Step-by-Step Methodology:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dicyclohexylborane (5 mol%). The flask is then sealed with a septum and placed under an inert atmosphere of nitrogen or argon.
- **Reagent Addition:** Add 1-octyne (1.0 equivalent) via syringe, followed by the dropwise addition of pinacolborane (1.0 equivalent) at room temperature.
- **Reaction Execution:** Stir the neat mixture vigorously at room temperature. The reaction progress can be monitored by GC-MS. Typically, the reaction is complete within 2 hours.[8] The solvent-free condition is a key parameter for driving the reaction to completion with high yield.[8]
- **Purification:** Upon completion, the crude product is purified directly by flash column chromatography on silica gel. A non-polar eluent system, such as pentane:diethyl ether (97:3), is effective for isolating the product.[6]
- **Characterization:** The final product, a pale yellow oil, should be characterized by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure and stereochemistry.[6] The signal for the carbon atom attached to boron in the ^{13}C NMR spectrum is often not detected or is very broad due to quadrupolar relaxation.[9]

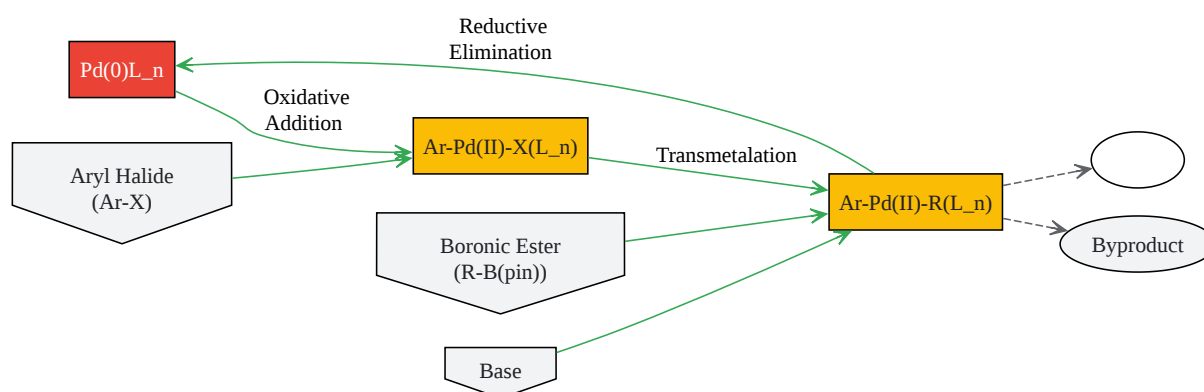
Application in Suzuki-Miyaura Cross-Coupling

The premier application of **trans-1-octen-1-ylboronic acid pinacol ester** is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon single bond between the vinylboronic ester and an organohalide (e.g., an aryl bromide), and it is a cornerstone of modern pharmaceutical and materials science synthesis.[4] [5]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide), forming a Pd(II) complex.

- **Transmetalation:** The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base (e.g., K_2CO_3), which forms a boronate "ate" complex, rendering the organic group more nucleophilic.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Causality of Component Choice:

- **Palladium Catalyst** (e.g., $Pd(PPh_3)_4$ or $PdCl_2(dppf)$): The heart of the reaction. The choice of ligand (e.g., SPhos, PPh_3) is crucial and can dramatically affect reaction yield and scope.^[4]
- **Base** (e.g., K_2CO_3 , Cs_2CO_3): Essential for activating the boronic ester for transmetalation. The strength and type of base must be matched to the substrates.

- Solvent (e.g., DMF, Toluene/Water): The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases where the base resides.

Step-by-Step Methodology:

- Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), **trans-1-octen-1-ylboronic acid pinacol ester** (1.2-1.5 eq), a palladium catalyst (1-5 mol%), and a suitable base such as K_2CO_3 (2.0-3.0 eq).
- Solvent Addition: Add the chosen solvent (e.g., DMF) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the pure coupled product.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring reagent stability and laboratory safety.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^{[2][10][11]} Handle the compound in a well-ventilated area or a chemical fume hood.^{[10][12]} Avoid contact with skin, eyes, and clothing, and prevent inhalation of any mists or vapors.^{[10][11][12]}
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[10][12]} While some sources recommend ambient temperature storage, refrigeration may be preferable for long-term stability.^{[1][12]} Keep away from heat, sparks, and open flames.^[10]

- **Stability:** The pinacol ester is significantly more stable to air and moisture than the corresponding boronic acid, but should still be protected from excessive exposure.

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a highly valuable and versatile synthetic intermediate. Its stability, coupled with reliable and high-yielding synthetic protocols, makes it an ideal choice for introducing an octenyl chain in complex molecule synthesis. Its primary application in the robust and widely applicable Suzuki-Miyaura reaction solidifies its importance for professionals in drug discovery, agrochemicals, and materials science. Understanding the principles behind its synthesis and application allows researchers to leverage this powerful tool to its full potential.

References

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*, 133(7), 2116–2119. Retrieved from [[Link](#)]
- Kuwano, R., & Tanemura, M. (2018). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. Retrieved from [[Link](#)]
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. *Synthesis*, 2004(11), 1814-1820. Retrieved from [[Link](#)]
- Gioia, C., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. *Data in Brief*, 29, 105229. Retrieved from [[Link](#)]
- Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Thi-ag.de. Retrieved from [[Link](#)]
- Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. *Organic Syntheses*, 97, 1-11. Retrieved from [[Link](#)]

- Wikipedia. (n.d.). Pinacol coupling reaction. En.wikipedia.org. Retrieved from [[Link](#)]
- Sandford, C., et al. (2019). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. ACS Catalysis, 9(12), 11623-11628. Retrieved from [[Link](#)]
- Zhang, Y., et al. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Chem. Commun., 56, 12811. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. trans-1-Octenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [[fishersci.com](#)]
2. 反式-1-辛烯-1-基硼酸频哪醇酯 95% | Sigma-Aldrich [[sigmaaldrich.com](#)]
3. [scbt.com](#) [[scbt.com](#)]
4. [researchgate.net](#) [[researchgate.net](#)]
5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [[pmc.ncbi.nlm.nih.gov](#)]
6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [[pmc.ncbi.nlm.nih.gov](#)]
7. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [[organic-chemistry.org](#)]
8. [kitami-it.repo.nii.ac.jp](#) [[kitami-it.repo.nii.ac.jp](#)]
9. [rsc.org](#) [[rsc.org](#)]
10. [fishersci.com](#) [[fishersci.com](#)]
11. [file.bldpharm.com](#) [[file.bldpharm.com](#)]
12. [combi-blocks.com](#) [[combi-blocks.com](#)]

- To cite this document: BenchChem. [Introduction: A Versatile Tool for Carbon-Carbon Bond Formation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587991/docs#introduction-a-versatile-tool-for-carbon-carbon-bond-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)